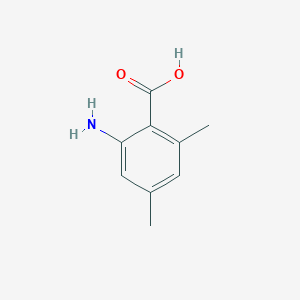

2-Amino-4,6-dimethylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVKFJZUSUMLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80538831 | |

| Record name | 2-Amino-4,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90321-33-8 | |

| Record name | 2-Amino-4,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Substituted Anthranilic Acid

An In-Depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethylbenzoic Acid

This compound (CAS No. 90321-33-8) is a substituted derivative of anthranilic acid, a molecule of significant interest in the fields of medicinal chemistry and materials science.[1] Its structural scaffold, featuring an amino group and a carboxylic acid ortho to each other on a dimethylated benzene ring, makes it a valuable and versatile building block for the synthesis of more complex molecules. As a key intermediate, it serves in the development of various pharmaceutical compounds, with research indicating potential anti-inflammatory properties through the inhibition of inflammatory mediators like TNF-alpha and IL-6.[1] The strategic placement of the methyl groups influences the molecule's electronic properties and steric profile, offering unique opportunities for designing targeted therapeutics and functional materials.

This guide provides a comprehensive overview of the primary synthetic routes to this compound, intended for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the practical considerations for each approach.

Route 1: Nitration and Subsequent Reduction of 3,5-Dimethylbenzoic Acid

This classical and reliable two-step approach is one of the most common methods for preparing the title compound. It leverages the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the starting material, 3,5-dimethylbenzoic acid, guide the regioselective introduction of the nitrogen functionality.

Mechanistic Rationale

The synthesis begins with the nitration of 3,5-dimethylbenzoic acid. In this electrophilic aromatic substitution reaction, the directing effects of the existing groups are paramount. The two methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The cumulative effect of these substituents strongly favors the introduction of the electrophile (the nitronium ion, NO₂⁺) at the C2 position, which is ortho to one methyl group and meta to the carboxylic acid. The subsequent step involves the reduction of the nitro group to a primary amine, a fundamental transformation in organic synthesis.

Workflow for Synthesis via Nitration-Reduction

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-4,6-dimethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethylbenzoic acid is a substituted aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. As a derivative of anthranilic acid, it serves as a valuable scaffold for synthesizing novel compounds with diverse biological activities. Accurate characterization of this molecule is paramount for its application in drug design and development, where unambiguous identification and purity assessment are critical. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a detailed interpretation of its Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for the title compound, this guide leverages high-quality predicted data, contextualized and validated through a comparative analysis with the experimental spectra of structurally related analogues: 2-aminobenzoic acid and 2,6-dimethylbenzoic acid. This approach, mirroring the problem-solving methodology of a senior application scientist, ensures a robust and insightful interpretation of the molecule's spectroscopic signature.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its constituent functional groups—a carboxylic acid, a primary amine, and two methyl groups on a benzene ring—gives rise to a unique spectroscopic fingerprint.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |

| 2960-2850 | Medium | C-H stretch (methyl) |

| 1680-1660 | Strong | C=O stretch (carboxylic acid) |

| 1620-1580 | Medium-Strong | N-H bend and C=C aromatic stretch |

| 1480-1440 | Medium | C=C aromatic stretch |

| 1300-1200 | Strong | C-O stretch (carboxylic acid) |

| 1200-1100 | Medium | C-N stretch |

Interpretation and Comparative Analysis

The predicted IR spectrum of this compound is dominated by the characteristic absorptions of its functional groups. The broad O-H stretching band of the carboxylic acid, typically observed between 3300 and 2500 cm⁻¹, is a key feature, likely overlapping with the C-H stretching vibrations. The strong carbonyl (C=O) stretch is predicted around 1680-1660 cm⁻¹. The presence of the amino group is indicated by the N-H stretching vibrations in the 3480-3300 cm⁻¹ region and the N-H bending, which often overlaps with the aromatic C=C stretching bands around 1620-1580 cm⁻¹.

A comparison with the experimental spectrum of 2-aminobenzoic acid from the NIST database validates these predictions.[1] 2-Aminobenzoic acid shows a broad O-H stretch, a C=O stretch at approximately 1670 cm⁻¹, and distinct N-H stretching bands. Similarly, the spectrum of 2,6-dimethylbenzoic acid exhibits a strong C=O absorption and the characteristic broad O-H band.[2][3] The presence of the methyl groups in this compound is confirmed by the C-H stretching bands around 2960-2850 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Rationale: ATR-FTIR is a rapid and convenient method for obtaining high-quality spectra of solid samples with minimal preparation, making it ideal for routine analysis and high-throughput screening.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | -COOH |

| ~6.5 | Singlet | 1H | Ar-H (position 5) |

| ~6.3 | Singlet | 1H | Ar-H (position 3) |

| ~5.0 | Singlet (broad) | 2H | -NH₂ |

| ~2.3 | Singlet | 3H | -CH₃ (position 6) |

| ~2.1 | Singlet | 3H | -CH₃ (position 4) |

Interpretation and Comparative Analysis

The predicted ¹H NMR spectrum shows distinct signals for each type of proton. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (~12.5 ppm). The two aromatic protons are predicted to appear as singlets due to the lack of adjacent protons for coupling. The amino protons are also anticipated to be a broad singlet. The two methyl groups are in different chemical environments and are therefore predicted to have slightly different chemical shifts.

The experimental ¹H NMR spectrum of 2-aminobenzoic acid shows aromatic protons in the range of 6.5-8.0 ppm with characteristic splitting patterns due to coupling. The experimental spectrum of 2,6-dimethylbenzoic acid displays a multiplet for the aromatic protons and a singlet for the two equivalent methyl groups.[4] The predicted spectrum of this compound reflects a combination of these features, with the substitution pattern leading to simplified singlets for the aromatic protons.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (Carboxylic acid) |

| ~150 | C-NH₂ |

| ~140 | C-CH₃ (position 4) |

| ~138 | C-CH₃ (position 6) |

| ~120 | C-H (position 5) |

| ~115 | C-H (position 3) |

| ~110 | C-COOH |

| ~22 | -CH₃ (position 6) |

| ~20 | -CH₃ (position 4) |

Interpretation and Comparative Analysis

The predicted ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in unique chemical environments. The carbonyl carbon of the carboxylic acid is the most downfield signal. The aromatic carbons attached to the amino and methyl groups are also significantly downfield. The carbons of the methyl groups are expected at the most upfield positions.

The experimental ¹³C NMR spectrum of 2-aminobenzoic acid shows a carbonyl signal around 171.9 ppm and aromatic signals between 111 and 152 ppm.[5] For 2,6-dimethylbenzoic acid , the carbonyl carbon appears around 170 ppm, and the methyl carbons are observed at approximately 20 ppm.[6] The predicted chemical shifts for this compound are consistent with these experimental values, with the specific shifts influenced by the combined electronic effects of the amino and methyl substituents.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 165 | [M]⁺ (Molecular ion) |

| 148 | [M - NH₃]⁺ |

| 120 | [M - COOH]⁺ |

| 105 | [M - COOH - CH₃]⁺ |

Interpretation and Fragmentation Pattern

The predicted mass spectrum shows the molecular ion peak at m/z 165, corresponding to the molecular weight of the compound. Key fragmentation pathways are expected to involve the loss of the amino group as ammonia (loss of 17 Da) and the loss of the carboxylic acid group (loss of 45 Da). Subsequent fragmentation could involve the loss of a methyl group (loss of 15 Da).

The experimental mass spectrum of 2-aminobenzoic acid from the NIST database shows a molecular ion at m/z 137 and a prominent fragment at m/z 92, corresponding to the loss of the carboxyl group.[7] The mass spectrum of 2,6-dimethylbenzoic acid shows a molecular ion at m/z 150 and a base peak at m/z 132, resulting from the loss of water.[2][8] The predicted fragmentation for this compound is consistent with the expected behavior of molecules containing both amino and carboxylic acid functional groups.

Caption: Predicted Fragmentation Pathway of this compound.

Conclusion

This in-depth technical guide has provided a comprehensive analysis of the spectroscopic data for this compound. By leveraging high-quality predicted spectra and validating the interpretations with experimental data from structurally similar compounds, a detailed and reliable understanding of the molecule's IR, ¹H NMR, ¹³C NMR, and MS characteristics has been established. The provided data, interpretations, and experimental protocols serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating the accurate identification, characterization, and utilization of this important chemical entity.

References

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001123). [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, D₂O, experimental) (HMDB0001123). [Link]

-

The Royal Society of Chemistry. Supporting Information for .... [Link]

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0001123). [Link]

-

NIST. Benzoic acid, 2,6-dimethyl-. [Link]

-

NP-MRD. Showing NP-Card for 2-Aminobenzoic acid (NP0001277). [Link]

-

ResearchGate. a) ¹H NMR spectrum of 2-amino benzoic acid. b) ¹³C NMR spectrum of 2-amino.... [Link]

-

NIST. Benzoic acid, 2,6-dimethyl-. [Link]

-

The Royal Society of Chemistry. 4 - Supporting Information. [Link]

-

PubChem. 2,6-Dimethylbenzoic acid. [Link]

-

NIST. Benzoic acid, 2-amino-. [Link]

-

PubChem. 2,6-Dimethoxybenzoic Acid. [Link]

-

NIST. Benzoic acid, 2,6-dimethyl-. [Link]

-

SpectraBase. 2-Amino-benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

-

NIST. Benzoic acid, 2-amino-. [Link]

-

NIST. Benzoic acid, 2,6-dimethyl-. [Link]

-

NIST. Benzoic acid, 2-amino-. [Link]

-

ATDB. 2,6-Dimethoxybenzoicacid | C9H10O4 | MD Topology | NMR | X-Ray. [Link]

-

NIST. 2-Amino-3-methylbenzoic acid. [Link]

-

NIST. Benzoic acid, 2-amino-. [Link]

-

NIST. Benzoic acid, 2-amino-. [Link]

-

NIST. Benzoic acid, 2-amino-. [Link]

-

NIST. Benzoic acid, 2,6-dimethyl-. [Link]

-

NIST. Benzoic acid, 2,6-dimethyl-, methyl ester. [Link]

-

SpectraBase. 2,6-Dimethoxybenzoic acid - Optional[13C NMR] - Spectrum. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

NIST. Benzoic acid, 2-amino-, pentyl ester. [Link]

-

NIST. 2-Amino-4-chlorobenzoic acid. [Link]

-

SpectraBase. 2,6-Dimethylbenzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. Benzoic acid, 2-amino- [webbook.nist.gov]

- 2. Benzoic acid, 2,6-dimethyl- [webbook.nist.gov]

- 3. Benzoic acid, 2,6-dimethyl- [webbook.nist.gov]

- 4. 2,6-Dimethylbenzoic acid(632-46-2) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 2,6-Dimethylbenzoic acid(632-46-2) 13C NMR [m.chemicalbook.com]

- 7. Benzoic acid, 2-amino- [webbook.nist.gov]

- 8. Benzoic acid, 2,6-dimethyl- [webbook.nist.gov]

The Elusive Crystal Structure of 2-Amino-4,6-dimethylbenzoic Acid: A Case for Further Investigation

For Researchers, Scientists, and Drug Development Professionals: This guide addresses the current state of knowledge regarding the crystal structure of 2-Amino-4,6-dimethylbenzoic acid. Despite its relevance as a substituted anthranilic acid derivative, a comprehensive search of established crystallographic databases and the scientific literature reveals a notable absence of a determined crystal structure for this specific compound. This lack of empirical data prevents a detailed technical analysis of its solid-state architecture, including unit cell parameters, space group, and intermolecular interactions.

While direct crystallographic data for this compound is not publicly available, an examination of structurally related compounds can provide valuable, albeit predictive, insights into its likely solid-state behavior. The presence of both a carboxylic acid group and an amino group strongly suggests that hydrogen bonding will be a dominant feature in its crystal packing.

Anticipated Structural Characteristics

Based on analogous molecular structures, we can hypothesize the following key structural features for this compound:

-

Hydrogen Bonding Networks: The primary amino group (-NH₂) and the carboxylic acid group (-COOH) are excellent hydrogen bond donors and acceptors. It is highly probable that these functional groups would engage in extensive intermolecular hydrogen bonding. Common motifs include the formation of centrosymmetric carboxylic acid dimers and interactions between the amino group and the carboxylic acid group of neighboring molecules. Such interactions are fundamental to the supramolecular assembly in the solid state.

-

Molecular Conformation: The steric hindrance introduced by the two methyl groups at positions 4 and 6 on the benzene ring will likely influence the planarity of the molecule. The dihedral angle between the plane of the benzene ring and the carboxylic acid group will be a critical conformational parameter.

-

Potential for Polymorphism: Many organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites, exhibit polymorphism—the ability to crystallize in multiple forms with different crystal structures. It is plausible that this compound could also exhibit polymorphic behavior, with different crystalline forms having distinct physical properties such as solubility and stability.

Insights from Structurally Related Compounds

Analysis of co-crystals involving similar moieties, such as 2-amino-4,6-dimethylpyrimidine with benzoic acid, reveals the formation of robust hydrogen-bonded synthons. In these structures, N-H···O and O-H···N interactions are prevalent, often leading to the formation of well-defined supramolecular architectures like tetrameric units.[1] Similarly, studies on analogs like 2-((2,6-dimethylphenyl)amino)benzoic acid have highlighted the role of intermolecular interactions in stabilizing the crystal lattice and the potential for polymorphism.[2]

Experimental Workflow for Crystal Structure Determination

To definitively elucidate the crystal structure of this compound, a systematic experimental approach is required. The following protocol outlines the necessary steps for researchers aiming to address this knowledge gap.

Synthesis and Purification

High-purity crystalline material is a prerequisite for successful single-crystal X-ray diffraction analysis.

Protocol:

-

Synthesis: The compound can be synthesized through established organic chemistry routes, for example, via the reduction of a corresponding nitro-substituted benzoic acid.

-

Purification: Recrystallization from a suitable solvent or solvent mixture is a crucial step. A range of solvents with varying polarities should be screened to identify conditions that yield well-formed single crystals. Slow evaporation of the solvent is a commonly employed technique.[3]

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging aspect of crystal structure determination.

Protocol:

-

Solvent Screening: Prepare saturated solutions of the purified this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate).

-

Slow Evaporation: Allow the solvents to evaporate slowly at a constant temperature. This can be achieved by covering the vials with parafilm and piercing a few small holes.[3][4]

-

Vapor Diffusion: Place a small vial containing the saturated solution inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

-

Cooling Crystallization: Slowly cool a saturated solution from an elevated temperature to room temperature or below.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once suitable single crystals are obtained, their structure can be determined using SC-XRD.

Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.

-

Data Integration and Scaling: The intensities of the diffraction spots are measured and corrected for various experimental factors.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Protocol:

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are adjusted to achieve the best possible agreement between the observed and calculated diffraction patterns. This is typically done using least-squares refinement.

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are then typically deposited in a public database such as the Cambridge Structural Database (CSD).[5][6]

Visualizing the Hypothetical Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of this compound.

Caption: Experimental workflow for the determination of the crystal structure of this compound.

Conclusion and Future Directions

The crystal structure of this compound remains an open question in the field of structural chemistry. The absence of this fundamental data underscores the need for further experimental investigation. The synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of this compound would provide invaluable information for researchers in materials science and drug development. Elucidating its crystal structure would not only contribute to the fundamental understanding of its solid-state properties but also enable a more rational approach to its application in various scientific and industrial contexts. The scientific community is encouraged to undertake this investigation and to deposit the resulting structural data in publicly accessible databases to foster further research and innovation.

References

-

Fun, H.-K., et al. (2009). 2-Amino-4,6-dimethylpyrimidine–benzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1595. Available at: [Link]

-

Skovsgaard, M. B., & Bond, A. D. (2009). 2-Amino-4,6-dimethylpyrimidine–4-hydroxybenzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1595. Available at: [Link]

-

Yu, F., et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 24(4), 681-690. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13380623, this compound. Retrieved January 17, 2026 from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12439, 2,6-Dimethylbenzoic acid. Retrieved January 17, 2026 from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 313682, 4-Amino-2,6-dimethylbenzoic acid. Retrieved January 17, 2026 from [Link].

-

Fun, H.-K., et al. (2006). Hydrogen-bonding patterns in 2-amino-4,6-dimethoxypyrimidine–4-aminobenzoic acid (1/1). Acta Crystallographica Section E Structure Reports Online, 62(8), o3379-o3381. Available at: [Link]

-

Fun, H.-K., et al. (2006). Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1). Acta Crystallographica Section E Structure Reports Online, 62(8), o3379-o3381. Available at: [Link]

-

Physical Sciences Data-science Service. Cambridge Structural Database (CSD). Retrieved January 17, 2026 from [Link].

-

Anstey, M. Crystal Structures Submitted to the CSD. Anstey Research Group. Retrieved January 17, 2026 from [Link].

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]

-

CAS Common Chemistry. 2,6-Dimethylbenzoic acid. Retrieved January 17, 2026 from [Link].

-

Zhang, L., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of hexaaquanickel(II) bis(4-hydroxybenzoate) dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1011–1015. Available at: [Link]

-

Wang, Y., et al. (2022). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1031–1034. Available at: [Link]

Sources

- 1. 2-Amino-4,6-dimethylpyrimidine–benzoic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, crystal structure and Hirshfeld surface analysis of hexaaquanickel(II) bis(4-hydroxybenzoate) dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]

- 6. researchgate.net [researchgate.net]

Chemical properties of 2-Amino-4,6-dimethylbenzoic acid

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-4,6-dimethylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted derivative of anthranilic acid, represents a versatile molecular scaffold with significant potential in medicinal chemistry and organic synthesis. Its unique trifunctional nature, characterized by an aromatic amine, a carboxylic acid, and influential methyl groups, provides a rich platform for chemical modification and the development of complex molecular architectures. This guide offers a comprehensive exploration of its core chemical properties, including detailed synthetic protocols, thorough spectroscopic analysis, predictable reactivity patterns, and established safety protocols. By synthesizing theoretical principles with practical, field-proven insights, this document serves as an authoritative resource for professionals engaged in drug discovery and chemical research, aiming to unlock the full potential of this valuable building block.

Introduction: Significance in Organic and Medicinal Chemistry

This compound (CAS No. 90321-33-8) belongs to the class of substituted aminobenzoic acids.[1] These compounds are of paramount importance in the pharmaceutical industry, often serving as foundational "building blocks" for the synthesis of therapeutic agents.[2] The parent compound, anthranilic acid, was first isolated during the degradation of indigo dye, and its derivatives have since become crucial intermediates.[3] The strategic placement of dual methyl groups on the benzene ring of this compound introduces specific steric and electronic modifications that distinguish it from its parent compound. These methyl groups modulate the electron density of the aromatic ring and can influence the molecule's binding affinity and pharmacokinetic properties when incorporated into larger drug candidates.[3]

The molecule's value lies in its dual functionality: the nucleophilic amino group and the acidic carboxyl group, positioned ortho to each other. This arrangement facilitates a wide range of chemical transformations, including intramolecular cyclizations to form heterocyclic systems, amidation and esterification reactions, and derivatization of the amino group.[3][4] Consequently, it serves as a critical starting material for constructing molecules with potential biological activities, such as anti-inflammatory and anticancer properties.[2][3]

Molecular Structure and Physicochemical Properties

The foundational properties of a molecule dictate its behavior in both reactive and biological systems. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 90321-33-8 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Monoisotopic Mass | 165.078978594 Da | [1][5] |

| Appearance | White to pale cream crystalline powder (predicted) | [6] |

| pKa | ~3.4 (predicted for carboxylic acid) | [7] |

| XLogP | 2.0 (predicted) |

Synthesis Pathway: A Validated Protocol

The most common and reliable synthesis of substituted aminobenzoic acids involves the reduction of a corresponding nitro-aromatic precursor. This method is highly efficient and scalable. The following protocol outlines the catalytic hydrogenation of 2-Nitro-4,6-dimethylbenzoic acid.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of the nitro group to a primary amine using palladium on carbon as a catalyst.

Step 1: Reaction Setup

-

In a suitable hydrogenation vessel, dissolve 2-Nitro-4,6-dimethylbenzoic acid (1.0 equivalent) in a solvent such as ethanol or a 1:1 mixture of ethanol and water.

-

Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).[3]

Step 2: Hydrogenation

-

Seal the reaction vessel and purge it thoroughly with nitrogen to remove any residual oxygen.

-

Purge the vessel with hydrogen gas.

-

Pressurize the vessel with hydrogen to 3–5 bar (approximately 45-75 psi) and commence vigorous stirring.[3][8]

-

Maintain the reaction at a temperature of approximately 50°C.[3]

Step 3: Monitoring and Work-up

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 6–8 hours).[3][8]

-

Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The resulting this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a product with high purity (expected yield: 80–85%).[3]

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is the catalyst of choice due to its high activity and selectivity for nitro group reduction without affecting the carboxylic acid or the aromatic ring.

-

Solvent: Ethanol or ethanol/water mixtures are used because they effectively dissolve the starting material and product while being compatible with the hydrogenation conditions.

-

Pressure & Temperature: The applied hydrogen pressure and moderate temperature ensure a reasonable reaction rate without promoting undesirable side reactions.

Workflow Diagram: Synthesis of this compound

Caption: Key reactive sites of this compound.

Reactions of the Amino Group

The primary aromatic amine is a potent nucleophile and can undergo several important transformations.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly valuable as it can be subsequently replaced by a wide variety of substituents (e.g., -OH, -CN, halogens) via Sandmeyer or related reactions. [3]

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into esters and amides, which is a common strategy in drug development to modify solubility and cell permeability. [9]* Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via the acid chloride intermediate yields the corresponding ester. [10]For example, reacting with methanol and a catalytic amount of sulfuric acid under reflux will produce methyl 2-amino-4,6-dimethylbenzoate.

-

Amidation: The formation of an amide bond is typically achieved by activating the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by the addition of a primary or secondary amine. This is a cornerstone reaction in peptide synthesis and medicinal chemistry.

Reactions of the Aromatic Ring

The susceptibility of the benzene ring to electrophilic aromatic substitution is governed by the directing effects of its substituents.

-

Directing Effects: The -NH₂ group is a powerful activating ortho-, para-director. The two -CH₃ groups are weak activating ortho-, para-directors. The -COOH group is a deactivating meta-director.

-

Regioselectivity: The activating groups (-NH₂ and -CH₃) dominate the directing effects. The positions ortho and para to the strongly activating amino group are C3 and C5. The methyl groups also activate these positions. Therefore, incoming electrophiles will be strongly directed to the C3 and C5 positions. Due to steric hindrance from the adjacent bulky -COOH and -CH₃ groups at positions C2 and C6, electrophilic attack is predicted to occur preferentially at the less hindered C5 position . [4]

Reaction Reagent Predicted Major Product Nitration HNO₃ / H₂SO₄ 2-Amino-5-nitro-4,6-dimethylbenzoic acid Halogenation Br₂ / FeBr₃ 2-Amino-5-bromo-4,6-dimethylbenzoic acid | Sulfonation | Fuming H₂SO₄ | 2-Amino-5-sulfo-4,6-dimethylbenzoic acid |

Applications in Drug Development

Substituted aminobenzoic acids are privileged scaffolds in medicinal chemistry. [2]The structural motif of this compound is valuable for several reasons:

-

Scaffold for Kinase Inhibitors: The 2-aminobenzoic acid core is a key feature in many small-molecule kinase inhibitors designed to interfere with cell signaling pathways implicated in diseases like cancer. [11]* Modulation of Physicochemical Properties: The amino and carboxyl groups provide handles for derivatization, allowing chemists to fine-tune properties like solubility, lipophilicity (LogP), and hydrogen bonding capacity to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. [9]* Anti-inflammatory Potential: Research has shown that some aminobenzoic acid derivatives can inhibit the production of inflammatory mediators, suggesting potential applications in developing novel anti-inflammatory drugs. [3]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Statements: [1]* H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [12][13]* Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety goggles with side-shields, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically versatile and valuable building block for chemical and pharmaceutical research. Its well-defined reactivity at the amino, carboxyl, and aromatic sites provides a robust platform for generating diverse molecular libraries. A thorough understanding of its synthesis, spectroscopic fingerprints, and predictable reactivity is crucial for its effective application. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely utilize this compound in their pursuit of novel materials and therapeutic agents.

References

-

Anumula, K. R. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Analytical Chemistry. Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. Retrieved from [Link]

-

This compound | C9H11NO2 | CID 13380623 - PubChem. (n.d.). Retrieved from [Link]

-

Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5789. Retrieved from [Link]

-

Supplementary data for - The Royal Society of Chemistry. (2012). Retrieved from [Link]

-

Benzoic acid, 2-amino- - NIST WebBook. (n.d.). Retrieved from [Link]

-

This compound (C9H11NO2) - PubChemLite. (n.d.). Retrieved from [Link]

-

Infrared spectrum of benzoic acid - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis of 2,6-dimethylbenzoic acid, methyl ester - PrepChem.com. (n.d.). Retrieved from [Link]

-

Brändström, A., et al. (1967). On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds. Acta Chemica Scandinavica. Retrieved from [Link]

-

4-Amino-2,6-dimethylbenzoic acid | C9H11NO2 | CID 313682 - PubChem. (n.d.). Retrieved from [Link]

-

Gáspár, A., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(11), 3333. Retrieved from [Link]

-

2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem. (n.d.). Retrieved from [Link]

-

The Chemical Versatility of 2,4-Dimethylbenzoic Acid in Product Development. (n.d.). Retrieved from [Link]

-

Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Pharmaceutical Design. Retrieved from [Link]

-

Palmisciano, F., et al. (2018). This is a post-peer-review, pre-copyedit version of an article published in Analytical and Bioanalytical Chemistry. Uniba. Retrieved from [Link]

- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents. (n.d.).

-

Cowan, T. M., & Le, A. V. (2019). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2030, 105-116. Retrieved from [Link]

-

4-Aminobenzoic acid - NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C9H11NO2 | CID 13380623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 2,6-Dimethylbenzoic acid | 632-46-2 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Biological Activity of 2-Amino-4,6-dimethylbenzoic Acid

Foreword: Unveiling the Potential of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals, this guide serves as an in-depth exploration of the biological activities associated with 2-Amino-4,6-dimethylbenzoic acid (ADBA). While ADBA is recognized as a valuable intermediate in organic synthesis, its intrinsic biological potential is an area of burgeoning interest.[1] This document moves beyond a simple cataloging of facts, instead offering a technical narrative grounded in scientific principles. We will delve into established findings, extrapolate potential activities based on structurally related compounds, and provide the experimental frameworks necessary to validate these hypotheses. The aminobenzoic acid scaffold is considered a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[2] This guide is structured to provide a comprehensive understanding of ADBA's potential, empowering you to design and execute robust experimental investigations.

Compound Profile: this compound (ADBA)

This compound is an aromatic organic compound featuring a benzoic acid backbone substituted with an amino group at the 2-position and two methyl groups at the 4- and 6-positions.[3] This unique substitution pattern influences its electronic properties, steric hindrance, and potential for intermolecular interactions, all of which are critical determinants of its biological activity.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 90321-33-8 |

| IUPAC Name | This compound |

Anti-inflammatory Activity: A Mechanistic Perspective

The Rationale for Targeting TNF-α and IL-6

TNF-α and IL-6 are pleiotropic cytokines that play a central role in orchestrating the inflammatory response.[4][5] Dysregulation of these cytokines is implicated in a multitude of inflammatory and autoimmune diseases. TNF-α signaling, primarily through the NF-κB pathway, triggers a cascade of inflammatory gene expression, including that of IL-6.[4][5] Therefore, compounds that can modulate the production or activity of TNF-α and IL-6 are of significant therapeutic interest.

Proposed Mechanism of Action and Experimental Validation

The anti-inflammatory effects of ADBA are likely mediated through the inhibition of signaling pathways that lead to the transcription of TNF-α and IL-6 genes. A plausible mechanism involves the inhibition of key enzymes in these pathways, such as IκB kinase (IKK), which is crucial for NF-κB activation.

Experimental Workflow: Elucidating the Anti-inflammatory Mechanism of ADBA

Caption: Workflow for investigating the anti-inflammatory activity of ADBA.

Protocol 1: Quantification of TNF-α and IL-6 Inhibition in Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of ADBA (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Centrifuge the plate at 1000 rpm for 5 minutes and collect the supernatant.

-

ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of ADBA relative to the LPS-stimulated control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the ADBA concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices: The use of LPS-stimulated macrophages is a well-established in vitro model for studying inflammation.[6] ELISA is a highly sensitive and specific method for quantifying secreted proteins like cytokines. The inclusion of a dose-response curve allows for the determination of the compound's potency (IC50).

Antimicrobial Potential: Targeting Microbial Growth and Biofilms

While specific studies on the antimicrobial activity of ADBA are limited, its structural similarity to other aminobenzoic acid derivatives with known antimicrobial properties suggests it may possess similar capabilities.[7] For instance, certain 2-aminobenzoic acid derivatives have demonstrated antifungal activity against Candida albicans, including the inhibition of biofilm formation.[7]

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of aminobenzoic acid derivatives can be attributed to several mechanisms, including:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the aromatic ring and methyl groups may facilitate insertion into the microbial cell membrane, leading to increased permeability and cell death.

-

Enzyme Inhibition: The compound could inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis.

-

Interference with Biofilm Formation: Many antimicrobial agents can inhibit the initial attachment of microbes to surfaces or disrupt the integrity of the extracellular polymeric substance (EPS) matrix of established biofilms.

Experimental Workflow: Assessing the Antimicrobial and Antibiofilm Activity of ADBA

Caption: Workflow for evaluating the antimicrobial and antibiofilm properties of ADBA.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth medium overnight at 37°C.

-

Compound Dilution: Prepare a series of two-fold dilutions of ADBA in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Adjust the turbidity of the overnight culture to a 0.5 McFarland standard and dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of ADBA that completely inhibits the visible growth of the microorganism.[8]

-

Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[8] The use of a standardized inoculum ensures the reproducibility of the results.

Enzyme Inhibition: A Key to Biological Activity

Many benzoic acid derivatives exert their biological effects by inhibiting specific enzymes.[9] Given the structural features of ADBA, it is a plausible candidate for an enzyme inhibitor. The specific enzymes it might target would depend on the therapeutic area of interest. For example, in the context of inflammation, cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are relevant targets.

Characterizing Enzyme Inhibition

To determine if ADBA acts as an enzyme inhibitor, a series of kinetic studies are necessary. These studies aim to elucidate the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency (Ki).

Protocol 3: Enzyme Inhibition Kinetic Analysis

-

Enzyme Assay: Establish a reliable assay to measure the activity of the target enzyme. This typically involves monitoring the formation of a product or the depletion of a substrate over time, often using a spectrophotometric or fluorometric method.

-

Initial Velocity Measurements: Measure the initial reaction velocity (V₀) at various substrate concentrations in the absence of the inhibitor.

-

Inhibition Studies: Repeat the initial velocity measurements at the same substrate concentrations but in the presence of different fixed concentrations of ADBA.

-

Data Analysis: Plot the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Michaelis-Menten Plot (V₀ vs. [S]): This plot helps visualize the effect of the inhibitor on Vmax and Km.

-

Lineweaver-Burk Plot (1/V₀ vs. 1/[S]): This double reciprocal plot linearizes the Michaelis-Menten equation, allowing for a more accurate determination of Vmax and Km and a clear distinction between different inhibition types.[10][11]

-

Interpreting Lineweaver-Burk Plots:

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Logical Relationship: Enzyme Inhibition and Kinetic Analysis

Caption: Relationship between enzyme-inhibitor interactions and kinetic plots.

Synthesis of this compound

The synthesis of ADBA is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic route involves the nitration of 4,6-dimethylbenzoic acid, followed by the reduction of the nitro group to an amino group.

Protocol 4: A General Synthetic Route for ADBA

-

Esterification: The carboxylic acid group of 4,6-dimethylbenzoic acid is first protected, typically as a methyl ester, by reacting it with methanol in the presence of a catalytic amount of sulfuric acid. This step is crucial to direct the subsequent nitration to the desired position.

-

Nitration: The methyl 4,6-dimethylbenzoate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position.

-

Reduction: The nitro group of methyl 2-nitro-4,6-dimethylbenzoate is reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Hydrolysis: The methyl ester is hydrolyzed back to the carboxylic acid using a base, such as sodium hydroxide, followed by acidification to yield this compound.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological data is still emerging, the information presented in this guide, based on its structural characteristics and the activities of related compounds, strongly suggests its potential as an anti-inflammatory and antimicrobial agent. The detailed experimental workflows provided herein offer a clear path for the comprehensive evaluation of its biological activities and the elucidation of its mechanisms of action. Further research into the synthesis of ADBA derivatives could also lead to the discovery of compounds with enhanced potency and selectivity. As our understanding of the intricate roles of inflammation and microbial infections in disease progresses, the exploration of versatile chemical entities like ADBA will undoubtedly continue to be a fertile ground for drug discovery.

References

-

Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. National Institutes of Health. [Link]

-

Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed. [Link]

-

Privileged scaffolds for library design and drug discovery. PubMed - NIH. [Link]

-

-Antibacterial activities in terms of MIC (g/mL). | Download Table. ResearchGate. [Link]

-

Table 1 Anti-inflammatory activity (IC50) of the synthesized compounds. ResearchGate. [Link]

-

Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. PubMed. [Link]

-

Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. [Link]

-

2-Arylbenzothiazole as a Privileged Scaffold in Drug Discovery | Bentham Science. Bentham Science. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. National Institutes of Health. [Link]

-

Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed Central. [Link]

-

A novel hybrid peptide composed of LfcinB6 and KR-12-a4 with enhanced antimicrobial, anti-inflammatory and anti-biofilm activities. PubMed Central. [Link]

-

Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecule. [Link]

-

Mechanisms of tumor necrosis factor-alpha-induced interleukin-6 synthesis in glioma cells. PubMed. [Link]

-

Privileged Scaffolds for Library Design and Drug Discovery. PubMed Central - NIH. [Link]

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table. ResearchGate. [Link]

-

This compound | C9H11NO2 | CID 13380623. PubChem. [Link]

-

Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. PubMed. [Link]

-

Mechanisms of tumor necrosis factor-α-induced interleukin-6 synthesis in glioma cells. PubMed Central. [Link]

-

The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PubMed Central - NIH. [Link]

-

PHARMACOLOGY 2 - PHARMACOKINETICS Dr Lauren Barker, Specialist Registrar, Bristol Children's Hospital, Bristol, United Kingdom. [Link]

-

Derivation of Enzyme Kinetics for Noncompetitive Inhibition. YouTube. [Link]

-

Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]

-

Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole | Request PDF. ResearchGate. [Link]

-

6.2: Enzyme kinetics. Biology LibreTexts. [Link]

-

Mechanisms of action of anti-inflammatory proteins and peptides with anti-TNF-alpha activity and their effects on the intestinal barrier: A systematic review. PubMed Central. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. [Link]

-

Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PubMed Central - NIH. [Link]

-

KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. [Link]

-

Cellular basis for the acute inhibitory effects of IL-6 and TNF- alpha on excitation-contraction coupling. PubMed. [Link]

-

Lipoteichoic acid-induced TNF-α and IL-6 gene expressions and oxidative stress production in macrophages are suppressed by ketamine through downregulating Toll-like receptor 2-mediated activation oF ERK1/2 and NFκB. PubMed. [Link]

-

Pharmacokinetics and Molecular Modeling Indicate nAChRα4-Derived Peptide HAEE Goes through the Blood–Brain Barrier. MDPI. [Link]

-

Amino acid pharmacokinetics and safety assessment. PubMed. [Link]

Sources

- 1. Pharmacochemical Study of Multitarget Amino Acids’ Hybrids: Design, Synthesis, In vitro, and In silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Arylbenzothiazole as a Privileged Scaffold in Drug Discovery | Bentham Science [eurekaselect.com]

- 3. This compound | C9H11NO2 | CID 13380623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanisms of tumor necrosis factor-alpha-induced interleukin-6 synthesis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of tumor necrosis factor-α-induced interleukin-6 synthesis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

- 11. bio.libretexts.org [bio.libretexts.org]

2-Amino-4,6-dimethylbenzoic acid derivatives and their properties

An In-Depth Technical Guide to 2-Amino-4,6-dimethylbenzoic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds," recognized for their ability to interact with multiple biological targets, thus serving as fertile ground for drug discovery.[1] The aminobenzoic acid structure is a classic example, forming the backbone of drugs ranging from anti-inflammatories to diuretics.[2][3] Within this class, this compound (ADBA), a substituted anthranilic acid, presents a unique and compelling scaffold.[4] Its specific substitution pattern—an amino group at position 2, a carboxylic acid at position 1, and two methyl groups at positions 4 and 6—creates a distinct electronic and steric profile that influences its reactivity and biological interactions.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound and its derivatives. We will delve into the synthetic pathways for accessing this core structure and its analogs, explore its physicochemical and biological properties, and discuss its potential as a foundational element in the development of novel therapeutics. By synthesizing field-proven insights with rigorous scientific data, this document aims to serve as a critical resource for harnessing the potential of this promising molecular architecture.

Part 1: Synthesis of the ADBA Core and Its Derivatives

The strategic synthesis of the ADBA scaffold is fundamental to exploring its potential. The arrangement of substituents on the benzene ring requires a carefully planned synthetic route to ensure correct regioselectivity. The most common approach involves the functionalization of a readily available starting material, 4,6-dimethylbenzoic acid.

Synthetic Pathway to this compound

The synthesis hinges on a multi-step process that begins with protecting the carboxylic acid group to guide the subsequent nitration to the desired position. This is a classic example of using a directing group to control regiochemical outcomes in electrophilic aromatic substitution.

Step 1: Esterification of 4,6-Dimethylbenzoic Acid The initial step involves converting the meta-directing carboxylic acid into an ortho-, para-directing ester group.[4] This is crucial because the desired position for the incoming nitro group is ortho to the carboxylate functional group. Methylation is a common choice due to the ease of subsequent hydrolysis.

-

Rationale: The electron-withdrawing nature of the carboxylic acid deactivates the aromatic ring and directs incoming electrophiles to the meta position. Converting it to an ester group makes it less deactivating and directs substitution to the ortho and para positions. Given that the para position is blocked, nitration is guided to the ortho position (C2).

Step 2: Regioselective Nitration The resulting methyl ester is subjected to nitration. The ester group directs the nitro group to the C2 position, yielding methyl 2-nitro-4,6-dimethylbenzoate.

-

Rationale: Standard nitrating conditions (a mixture of nitric and sulfuric acid) are employed. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.

Step 3: Reduction of the Nitro Group The final step is the reduction of the nitro group to an amine. This can be achieved through various methods, such as catalytic hydrogenation or using a metal in acidic conditions (e.g., SnCl₂/HCl). This step unmasks the amino group, forming the target this compound scaffold.

-

Rationale: Catalytic hydrogenation is often preferred as it is a clean reaction with high yields, and the byproducts are easily removed.

A visual representation of this synthetic workflow is provided below.

Caption: Key derivatization points on the ADBA scaffold.

Experimental Protocol: Synthesis of Methyl 2-Amino-4,6-dimethylbenzoate

This protocol details the synthesis of an ester derivative, a common first step for further modification or for use in biological assays.

-

Esterification:

-

To a solution of 4,6-dimethylbenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. [4] * Heat the mixture to reflux (approx. 70 °C) and stir for 6-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4,6-dimethylbenzoate.

-

-

Nitration:

-

Cool the methyl 4,6-dimethylbenzoate (1.0 eq) in concentrated sulfuric acid (5 vol) to 0 °C.

-

Add a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v, 1.1 eq of HNO₃) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-nitro-4,6-dimethylbenzoate.

-

-

Reduction:

-

Dissolve the nitro-ester (1.0 eq) in ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the final product, methyl 2-amino-4,6-dimethylbenzoate.

-

Part 2: Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectral properties of ADBA and its derivatives is essential for quality control, structural confirmation, and interpreting biological data.

Physicochemical Properties

The parent compound, this compound, possesses the following computed properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [5] |

| Molecular Weight | 165.19 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 90321-33-8 | [5] |

| Canonical SMILES | CC1=CC(=C(C(=C1)N)C(=O)O)C | [5] |

Spectroscopic Profile

While specific experimental spectra for every derivative are unique, the core ADBA scaffold provides a predictable spectral signature. The following are expected characteristics based on general spectroscopic principles. [6]

-

¹H NMR:

-

Aromatic Protons: Two singlets are expected for the aromatic protons at the C3 and C5 positions.

-

Methyl Protons: Two distinct singlets for the two methyl groups (-CH₃) at C4 and C6.

-

Amine Protons: A broad singlet for the amino (-NH₂) protons, which is D₂O exchangeable.

-

Carboxylic Acid Proton: A very broad singlet for the acidic proton (-COOH), also D₂O exchangeable.

-

-

¹³C NMR:

-

Nine distinct carbon signals are expected.

-

Quaternary Carbons: Signals for C1, C2, C4, and C6.

-

Aromatic CH: Signals for C3 and C5.

-

Methyl Carbons: Signals for the two -CH₃ groups.

-

Carbonyl Carbon: A signal in the downfield region characteristic of a carboxylic acid.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A pair of peaks in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine.

-

O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ for the carboxylic acid O-H stretch.

-

C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group. [7] * C-H Stretch: Aromatic and aliphatic C-H stretching just above and below 3000 cm⁻¹, respectively. [7]

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) corresponding to the exact mass of the compound would be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Part 3: Biological Activities and Therapeutic Potential

Substituted aminobenzoic acids are well-documented for a wide array of biological activities. [3]Derivatives of ADBA are of interest for their potential anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Properties

Research into this compound has indicated its potential to act as an anti-inflammatory agent. [4]In vitro studies have shown that the compound can inhibit the production of key pro-inflammatory mediators. [4]

-

Mechanism of Action: The proposed mechanism involves the suppression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages. [4]These cytokines are central to the inflammatory cascade, and their inhibition is a key strategy for many anti-inflammatory drugs.

Caption: Inhibition of pro-inflammatory cytokine production by ADBA.

Antimicrobial and Antifungal Activity

Derivatives of 2-aminobenzoic acid have demonstrated significant potential as antimicrobial and antifungal agents. [2][8]Studies on simple ester derivatives have shown efficacy against bacteria like Staphylococcus aureus and fungi such as Candida albicans. [2]

-

Structure-Activity Relationship (SAR): Research suggests that esterification of the carboxyl group while maintaining a free amino group can enhance antifungal and antibacterial activity. [2]The lipophilicity introduced by the ester group may facilitate easier passage through microbial cell membranes. [9]For instance, certain derivatives were able to inhibit the growth of C. albicans by up to 60% and effectively prevent biofilm formation, a critical factor in persistent infections. [2]

Anticancer Potential

The benzoic acid scaffold is present in numerous compounds investigated for anticancer activity. [10][11]While direct studies on ADBA derivatives are emerging, the broader class of aminobenzoic acids has shown promise. They can serve as building blocks for compounds that inhibit key cancer-related pathways. [3][10]The structural versatility of the ADBA scaffold makes it an attractive starting point for developing inhibitors of specific targets like protein kinases or enzymes involved in cancer cell proliferation.

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet underexplored, area for drug discovery. The core scaffold is readily accessible through well-established synthetic routes, and its dual functional handles provide ample opportunity for chemical modification to tune its physicochemical and biological properties. The preliminary evidence of anti-inflammatory and antimicrobial activity provides a strong rationale for the continued investigation of this compound class.

Future research should focus on:

-

Library Synthesis: The systematic synthesis and screening of a diverse library of ADBA derivatives (amides, esters, N-substituted analogs) to establish robust Structure-Activity Relationships (SAR).

-

Mechanism of Action Studies: In-depth biological evaluation to elucidate the precise molecular targets and pathways through which these compounds exert their effects.

-

In Vivo Efficacy: Advancing the most promising lead compounds from in vitro assays to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

As our understanding of disease pathology becomes more nuanced, the demand for novel chemical entities with unique therapeutic profiles will only grow. The this compound scaffold, with its distinct substitution pattern and synthetic tractability, is well-positioned to contribute to the next generation of therapeutic agents.

References

-

Piras, M., et al. (2024). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13380623, this compound. Retrieved from PubChem. [Link]

-

Khan, I., et al. (2024). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

-

Iftikhar, K., et al. (2018). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]

-

Varela-Orbegoso, F. J., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. National Institutes of Health. [Link]

-

Kumar, R., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

-

Monzote, L., et al. (2002). In Vitro and in Vivo Antileishmanial Activity of 2-amino-4,6-dimethylpyridine Derivatives Against Leishmania Mexicana. PubMed. [Link]

-

Durcik, M., et al. (2022). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. National Institutes of Health. [Link]

-

Hu, M., et al. (2007). 2-Amino-4,6-dimethylpyrimidine–benzoic acid (1/1). National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 266534, 2-Amino-4,5-dimethylbenzoic acid. Retrieved from PubChem. [Link]

-

Talluri, U. R., et al. (2023). Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits. National Institutes of Health. [Link]

-

Alam, M. A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]

-

Martins, F., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Institutes of Health. [Link]

-

Mague, J. T., & Mohamed, S. K. (2020). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. National Institutes of Health. [Link]

-

Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

-

Amanote Research. (n.d.). (PDF) Crystallographic and Spectroscopic Characterization. Retrieved from Amanote Research. [Link]

-

Ebenezer, S., & Muthiah, P. T. (2010). 2-Amino-4,6-dimethylpyrimidine–anthranilic acid (1/1). ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C9H11NO2 | CID 13380623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 9. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

An In-depth Technical Guide to 2-Amino-4,6-dimethylbenzoic acid: Discovery and Synthesis

This guide provides a comprehensive overview of 2-Amino-4,6-dimethylbenzoic acid, a versatile organic compound with significant applications in chemical synthesis and pharmaceutical research. We will delve into its historical context, explore its synthesis through established and plausible chemical pathways, and provide detailed experimental protocols and characterization data. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important molecule.

Introduction and Physicochemical Properties

This compound, a derivative of anthranilic acid, is a substituted aromatic carboxylic acid.[1] Its structure, featuring an amino group and a carboxylic acid ortho to each other on a dimethylated benzene ring, imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1] The presence of both acidic (carboxylic acid) and basic (amino) functional groups makes the molecule amphoteric.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 90321-33-8 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | White to off-white crystalline powder | (Typical) |

| Melting Point | Not widely reported, related isomers have melting points around 180°C (dec.) | [3] |

| Solubility | Slightly soluble in water | [3] |

Historical Context and Discovery

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence is intrinsically linked to the broader history of anthranilic acid and its derivatives. Anthranilic acid itself was first isolated in 1841 by Carl Julius Fritzsche through the degradation of indigo dye.[1] The early 20th century saw a surge in the synthesis and application of substituted anthranilic acids, driven by the burgeoning dye and pharmaceutical industries.[1]

It is highly probable that this compound was first synthesized during this era of exploration into substituted aromatic compounds. Early synthetic strategies for analogous compounds typically involved multi-step processes, including nitration and subsequent reduction of a suitable aromatic precursor.[1]

Synthetic Methodologies

Two primary synthetic routes are plausible for the preparation of this compound. The first is a classical approach involving the nitration and reduction of a substituted benzoic acid, while the second employs a Hofmann degradation of a substituted isatin.

Synthesis via Nitration and Reduction of 3,5-Dimethylbenzoic Acid

This is a classical and logical approach to introducing the amino group at the 2-position of the 3,5-dimethylbenzoic acid scaffold. The regioselectivity of the nitration step is a key consideration.

Diagram 1: Synthesis of this compound via Nitration and Reduction

Caption: Synthetic pathway from 3,5-Dimethylbenzoic acid.

3.1.1. Step 1: Nitration of 3,5-Dimethylbenzoic Acid